molecular formula C17H18N2O2S B5592748 5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5592748
M. Wt: 314.4 g/mol
InChI Key: OXILYMAORVXQHT-OWTZWGKBSA-N
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Description

5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10889899 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities Compounds synthesized from thiazolidin-4-one derivatives, including those related to the chemical structure of interest, have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized through the Mannich reaction demonstrated activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. These compounds' activities are attributed to their ability to interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death A. Kocabalkanlı, Ö. Ateş, G. Ötük, 2001.

Antioxidant Activities The antioxidant properties of related compounds have been explored through QSAR-analysis, which helps in designing new potential antioxidants. The study on derivatives indicated that the antioxidant activity is influenced by molecular descriptors such as size, lipophilicity, and energy parameters. Antioxidant activities are crucial for combating oxidative stress in biological systems, which is linked to various diseases І. Drapak, B. Zimenkovsky, L. Perekhoda, 2019.

Anticancer Activities The exploration of thiazolidin-4-one derivatives in cancer research has shown promising results. Novel synthetic routes have led to compounds with moderate activity against malignant tumor cells, including renal cancer cell lines. The antitumor properties are evaluated through various in vitro models to assess their potential as therapeutic agents V. Horishny, T. Chaban, V. Matiychuk, 2020.

Anti-inflammatory Activities Compounds related to 5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been studied for their potential anti-inflammatory activities. Through various synthesis methods, researchers have developed compounds that exhibit significant anti-inflammatory effects, as evidenced by in vitro tests such as human red blood cell membrane stabilization and protein denaturation assays. These findings open the possibility of developing new therapeutic agents for treating inflammation-related disorders S. Karumanchi, L. R. Atmakuri, V. B. R. Mandava, 2019.

Properties

IUPAC Name

(5E)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13(11-14-5-3-2-4-6-14)12-15-16(20)18-17(22-15)19-7-9-21-10-8-19/h2-6,11-12H,7-10H2,1H3/b13-11-,15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILYMAORVXQHT-OWTZWGKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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